molecular formula C21H19F3N2OS B2783750 3-Benzhydryl-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea CAS No. 1234866-91-1

3-Benzhydryl-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea

Cat. No.: B2783750
CAS No.: 1234866-91-1
M. Wt: 404.45
InChI Key: QJYRWEHEHAVLHJ-UHFFFAOYSA-N
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Description

3-Benzhydryl-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea is a synthetic organic compound characterized by the presence of a benzhydryl group, a thiophen-3-ylmethyl group, and a trifluoroethyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzhydryl-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea typically involves the following steps:

    Formation of the Benzhydryl Intermediate: The benzhydryl group can be introduced through the reaction of benzophenone with a suitable reducing agent such as sodium borohydride.

    Introduction of the Thiophen-3-ylmethyl Group: The thiophen-3-ylmethyl group can be attached via a nucleophilic substitution reaction using thiophen-3-ylmethyl chloride and a base such as potassium carbonate.

    Attachment of the Trifluoroethyl Group: The trifluoroethyl group can be introduced through the reaction of 2,2,2-trifluoroethylamine with an appropriate activating agent like carbonyldiimidazole.

    Formation of the Urea Moiety: The final step involves the reaction of the intermediate with an isocyanate derivative to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Benzhydryl-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzhydryl and thiophen-3-ylmethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound may be explored for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific biological pathways.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used as a probe to study various biological processes and interactions at the molecular level.

    Industrial Applications: Potential use in the synthesis of advanced polymers and other industrially relevant materials.

Mechanism of Action

The mechanism of action of 3-Benzhydryl-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethyl group may enhance its binding affinity and specificity, while the benzhydryl and thiophen-3-ylmethyl groups may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-Benzhydryl-1-(thiophen-2-ylmethyl)-1-(2,2,2-trifluoroethyl)urea: Similar structure but with a thiophen-2-ylmethyl group.

    3-Benzhydryl-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)thiourea: Similar structure but with a thiourea moiety instead of urea.

    3-Benzhydryl-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)carbamate: Similar structure but with a carbamate moiety.

Uniqueness

3-Benzhydryl-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the trifluoroethyl group can enhance its lipophilicity and metabolic stability, while the benzhydryl and thiophen-3-ylmethyl groups may provide additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

3-benzhydryl-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2OS/c22-21(23,24)15-26(13-16-11-12-28-14-16)20(27)25-19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,14,19H,13,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYRWEHEHAVLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)N(CC3=CSC=C3)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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